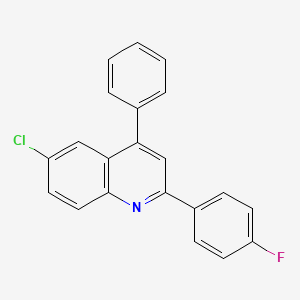

6-Chloro-2-(4-fluorophenyl)-4-phenylquinoline

货号 B8766751

分子量: 333.8 g/mol

InChI 键: NZEMTDURMYJHFD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US05648448

Procedure details

A three-necked, 2 L round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a distillation unit fitted with a nitrogen inlet valve was charged with 2-amino-5-chlorobenzophenone (695.0 g, 3.00 mol), 4'-fluoroacetophenone (456.0 g, 3.30 mol), and p-tosic acid (47.62 g, 0.25 mol). The reaction mixture was heated under nitrogen at 165° C. (44 h). The yellow 4'-acetophenone that co-distilled with the water was separated and reintroduced to the reaction mixture through the heating period. The mixture was further heated to 190° C. (2 h). The mixture was cooled to 120° C. and poured into 95% ethanol (10 L) while vigorously stirring with a mechanical stirring rod setup. The mixture was filtered and the precipitate washed with ethanol (1 L). The solid was dried in a vacuum oven at 80° C. (16 h). Yield 969 g., 97%; mp 141.0°-142.1° C.

[Compound]

Name

p-tosic acid

Quantity

47.62 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.[F:17][C:18]1[CH:23]=[CH:22][C:21]([C:24](=O)[CH3:25])=[CH:20][CH:19]=1>>[Cl:16][C:13]1[CH:12]=[C:3]2[C:2](=[CH:15][CH:14]=1)[N:1]=[C:24]([C:21]1[CH:22]=[CH:23][C:18]([F:17])=[CH:19][CH:20]=1)[CH:25]=[C:4]2[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

695 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl

|

|

Name

|

|

|

Quantity

|

456 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=C1)C(C)=O

|

[Compound]

|

Name

|

p-tosic acid

|

|

Quantity

|

47.62 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

165 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while vigorously stirring with a mechanical stirring rod setup

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A three-necked, 2 L round-bottomed flask equipped with a thermometer, a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a distillation unit fitted with a nitrogen inlet valve

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The yellow 4'-acetophenone that co-distilled with the water was separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

reintroduced to the reaction mixture through the heating period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was further heated to 190° C. (2 h)

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 120° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into 95% ethanol (10 L)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the precipitate washed with ethanol (1 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was dried in a vacuum oven at 80° C. (16 h)

|

|

Duration

|

16 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC=1C=C2C(=CC(=NC2=CC1)C1=CC=C(C=C1)F)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |